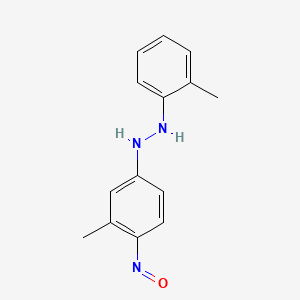
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is a chemical compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- typically involves the reaction of hydroxylamine with an azo compound. One common method is the diazotization of o-toluidine followed by coupling with hydroxylamine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized products may include nitroso compounds and other derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. The azo bond can undergo reduction, releasing amines that may exert specific biological activities. Additionally, the compound’s ability to undergo oxidation and substitution reactions contributes to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 4-o-tolylazo-o-toluidine
- 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide
Uniqueness
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
84249-59-2 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrosophenyl)-2-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17-18)11(2)9-12/h3-9,15-16H,1-2H3 |
InChI Key |
RTBRUFNPASXLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC2=CC(=C(C=C2)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















